molecular formula C28H26N4O4S2 B2889612 N-(2-methoxybenzyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 959522-19-1

N-(2-methoxybenzyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2889612
CAS No.: 959522-19-1
M. Wt: 546.66
InChI Key: VEAPAUGZXKAMCY-UHFFFAOYSA-N
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Description

The compound N-(2-methoxybenzyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a structurally complex heterocyclic molecule featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core modified with sulfone (5,5-dioxido) groups. The substituents include a 4-methylbenzyl group at position 6 and a 2-methoxybenzyl acetamide moiety linked via a thioether bridge. The sulfone group enhances polarity and stability, while the benzyl substituents may influence lipophilicity and target binding .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4S2/c1-19-11-13-20(14-12-19)17-32-23-9-5-4-8-22(23)27-25(38(32,34)35)16-30-28(31-27)37-18-26(33)29-15-21-7-3-6-10-24(21)36-2/h3-14,16H,15,17-18H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAPAUGZXKAMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxybenzyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C27H24N4O4S2C_{27}H_{24}N_{4}O_{4}S_{2} with a molecular weight of 532.63 g/mol. Its structure features a thiazine ring fused with a pyrimidine and aromatic groups, which are critical for its biological activity.

Antimicrobial Activity

Recent studies indicate that derivatives of compounds similar to this compound exhibit notable antibacterial properties. For instance:

  • Bacterial Strains Tested : Compounds have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis.
  • Mechanism : The interaction with bacterial DNA and inhibition of key metabolic pathways are suggested as mechanisms for the observed antibacterial effects .

Anticancer Potential

The compound has been evaluated for its anticancer properties:

  • Cell Lines : Studies have demonstrated cytotoxic effects on various cancer cell lines, indicating potential as an anti-cancer agent.
  • Cytokine Modulation : It has been noted to affect the release of pro-inflammatory cytokines like IL-6 and TNF-α, which are involved in tumor progression and inflammation .

Case Studies

  • Study on Antibacterial Activity :
    • A series of derivatives were synthesized and tested against S. aureus. The most potent compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
  • Cytotoxicity Assay :
    • In vitro assays revealed that certain derivatives caused substantial cell death in human cancer cell lines while sparing normal cells, suggesting a selective toxicity profile that could be exploited for therapeutic purposes .

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureusSignificant inhibition (MIC < 10 µg/mL)
CytotoxicityHuman cancer cell linesIC50 values ranging from 15 to 30 µM
Cytokine ModulationIL-6, TNF-αInhibition of release by 40%

Scientific Research Applications

N-(2-methoxybenzyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound with the molecular formula C28H26N4O4S2C_{28}H_{26}N_4O_4S_2 and a molecular weight of 546.7 .

Scientific Research Applications

Based on the search results, 2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide, which shares a similar core structure, has applications in several scientific research fields:

  • Chemistry The compound can serve as a building block in synthesizing more complex molecules and materials.
  • Biology It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
  • Medicine The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Industry It can be used to develop new materials with specific properties, such as conductivity or fluorescence.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation It can be oxidized to introduce additional functional groups or modify existing ones.
  • Reduction Reduction reactions can alter the oxidation state of specific atoms within the molecule.
  • Substitution It can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Benzodiazepines and their Metallo-Derivatives

Benzodiazepines (BZDs) are a class of drugs known for their central nervous system depressant properties, including sedation and seizure control . Studies have explored metallo-BZD derivatives for potential pharmacological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous heterocyclic derivatives reported in the literature, focusing on structural motifs, synthetic pathways, and physicochemical properties.

Core Heterocyclic Systems
Compound Name Core Structure Key Functional Groups
Target Compound Benzo[c]pyrimido[4,5-e][1,2]thiazin 5,5-Dioxido, thioacetamide, 4-methylbenzyl
(2Z)-2-(2,4,6-Trimethylbenzylidene)-11a Thiazolo[3,2-a]pyrimidine Benzylidene, cyano, 5-methylfuran
6,11-Dihydro-2-(5-methylfuran-2-yl)-12 Pyrimido[2,1-b]quinazoline Cyano, 4,6-dioxo
2-(3,4-Dimethyl-5,5-dioxo-...) Pyrazolo[4,3-c][1,2]benzothiazin 5,5-Dioxido, 2-fluorobenzyl acetamide

Analysis :

  • The target’s benzo[c]pyrimido[4,5-e][1,2]thiazin core is distinct from thiazolo-pyrimidine (11a) and pyrimidoquinazoline (12) systems but shares the sulfone group with the pyrazolo-benzothiazin derivative in .
  • Sulfone-containing heterocycles (e.g., 5,5-dioxido) are associated with enhanced metabolic stability and solubility compared to non-sulfonated analogs .
Substituent Effects
Compound Substituents Electronic Effects Physicochemical Impact
Target 4-Methylbenzyl, 2-methoxybenzyl Electron-donating (methoxy, methyl) Increased lipophilicity, moderate MP
11a 2,4,6-Trimethylbenzylidene Steric hindrance, electron-donating Higher melting point (243–246°C)
11b 4-Cyanobenzylidene Electron-withdrawing (cyano) Lower melting point (213–215°C)
2-Fluorobenzyl Electronegative (fluorine) Enhanced bioavailability

Analysis :

  • Bulkier substituents (e.g., 2,4,6-trimethyl in 11a) correlate with higher melting points due to crystalline packing efficiency .

Analysis :

  • The target’s thioacetamide linkage suggests a synthesis pathway involving nucleophilic substitution (e.g., ethyl bromoacetate with thiolate intermediates, as seen in ) .
  • ’s use of sodium acetate as a catalyst in acetic anhydride is a common strategy for heterocyclic condensations .
Spectroscopic and Analytical Data
Compound IR (cm⁻¹) ^1^H NMR Features
Target Expected S=O (1150–1300), CONH Methoxy (δ 3.3–3.8), methylbenzyl (δ 2.3)
11a 3436 (NH), 2219 (CN) Trimethylbenzyl (δ 2.37), =CH (δ 7.94)
12 2220 (CN), 1719 (CO) NH (δ 9.59), aromatic multiplet (δ 7.10–7.82)

Analysis :

  • The target’s sulfone group would exhibit strong S=O stretches (~1150–1300 cm⁻¹), while its acetamide moiety may show NH stretches near 3300 cm⁻¹ .
  • Aromatic protons in the 2-methoxybenzyl group would resonate as a doublet in the δ 6.5–7.5 range, similar to ’s furan-containing analogs .

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